molecular formula C10H13ClN2O B2678691 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride CAS No. 2416229-81-5

1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride

Cat. No.: B2678691
CAS No.: 2416229-81-5
M. Wt: 212.68
InChI Key: IAZZQHWJVICMPL-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3H-indol-2-one hydrochloride is a heterocyclic compound featuring an indol-2-one core substituted with a 2-aminoethyl group at the 1-position, with a hydrochloride counterion. This structure confers unique physicochemical properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, often involving phthalimide deprotection or coupling reagents like HATU, followed by purification via silica gel chromatography or freeze-drying . Key characterization methods include FT-IR, $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and HPLC, confirming molecular integrity and purity .

Properties

IUPAC Name

1-(2-aminoethyl)-3H-indol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEXCDJWPPBTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416229-81-5
Record name 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
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Preparation Methods

The synthesis of 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride typically involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution with alkyl halides or aryl electrophiles:

  • Example : Reaction with ethyl iodide under basic conditions yields N-alkylated derivatives. This is demonstrated in the synthesis of anti-HIV indolinones, where ethyl iodide was used to introduce ethyl groups at the amine site .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Table 1: Nucleophilic Substitution Examples

SubstrateReagentProductYieldSource
1-(2-Aminoethyl)-3H-indol-2-one;hydrochlorideEthyl iodideN-Ethyl derivative61%
1-(2-Aminoethyl)-3H-indol-2-one;hydrochlorideBenzyl chlorideN-Benzyl derivative55%*
*Theoretical yield based on analogous reactions .

Reductive Amination

The amine reacts with aldehydes/ketones in reductive amination to form secondary or tertiary amines:

  • Example : Reaction with 4-benzyloxyphenylacetaldehyde under hydrogenation (Pd/C, 50 psi H₂) produces 4-[2(4-hydroxyphenethylamino)-ethyl]-2(3H)-indolone .

  • Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation .

Key Conditions :

  • Solvent: Ethanol or glacial acetic acid .

  • Temperature: 50–60°C .

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides:

  • Example : Acetylation with acetic anhydride produces N-acetyl derivatives. This reaction is critical for protecting the amine during multi-step syntheses .

  • Catalyst : Often conducted in the presence of bases like pyridine to neutralize HCl byproducts .

Catalytic Hydrogenation

The indole ring or side chains undergo hydrogenation under noble metal catalysts:

  • Example : Hydrogenation of 4-(2-aminoethyl)-7-(1-phenyl-1H-tetrazol-5-yloxy)-2(3H)-indolone over Pd/C in acetic acid cleaves the tetrazole-oxyindolone bond, yielding 4-(2-aminoethyl)-2(3H)-indolone hydrochloride .

  • Conditions :

    • Catalyst: 10% Pd/C .

    • Pressure: 50–55 psi H₂ .

    • Temperature: 50°C .

Electrophilic Aromatic Substitution

The indole ring undergoes Friedel-Crafts alkylation/acylation at the 3-position:

  • Example : Reaction with acetyl chloride in the presence of AlCl₃ introduces acetyl groups to the indole ring .

  • Limitation : Steric hindrance from the aminoethyl side chain may reduce reactivity at adjacent positions .

Oxidation Reactions

The indole ring is susceptible to oxidation, forming oxindole derivatives:

  • Oxidizing Agents : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acidic media .

  • Product : 1-(2-Aminoethyl)-2-oxindole, confirmed via IR and NMR .

Cyclization Reactions

The compound participates in ring-closing reactions to form fused heterocycles:

  • Example : Microwave-assisted cyclization with hydrazine hydrate yields 3-aminoindole derivatives, a method adapted for related indole systems .

  • Conditions : 200°C for 15 min in a sealed microwave vial .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN2 mechanism, favored by the primary amine’s steric accessibility .

  • Reductive Amination : Imine intermediate formation followed by reduction, with Pd/C facilitating H₂ activation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indole derivatives, including 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of various indole-modified compounds that were evaluated for their ability to inhibit cancer cell growth. These compounds showed potent activity against multiple cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .

Neuroprotective Effects
The neuroprotective potential of this compound has been explored in animal models, particularly in the context of neurodegenerative diseases like Alzheimer's. Findings from studies suggest that treatment with 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride can improve cognitive function and reduce neuroinflammation markers, indicating its potential as a therapeutic agent for neurological disorders .

Pharmacological Insights

Sphingosine Kinase Inhibition
Recent patents have revealed that certain analogs of indole compounds, including derivatives of 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride, act as selective inhibitors of sphingosine kinase 2 (SphK2). This inhibition is relevant for cancer treatment due to the role of sphingosine-1-phosphate (S1P) in promoting tumor growth and metastasis . The modulation of SphK2 activity by these compounds could provide new avenues for cancer therapy.

Formulation and Synthesis

Pharmaceutical Formulations
The preparation methods for synthesizing 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride have been documented in various patents. These methods often involve multi-step synthetic routes that yield the compound in a form suitable for pharmaceutical applications. The synthesis typically includes steps such as condensation reactions and subsequent modifications to achieve the desired biological activity .

Case Studies

Study Focus Findings
Anticancer Screening Indole derivatives showed significant growth inhibition in cancer cell lines .
Neuroprotection Improved cognitive function and reduced inflammation in Alzheimer's models .
SphK2 Inhibition Analog compounds demonstrated potential as SphK2 inhibitors, relevant for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Urea Derivatives

  • 1-(2-Aminoethyl)-3-phenylurea hydrochloride (33a): Structure: Indole replaced with phenylurea. Yield: 92%, mp 186–188°C, molecular formula $ \text{C}{10}\text{H}{16}\text{N}3\text{O}2 $ . Comparison: Higher yield than hydroxyl-substituted analogues (e.g., 3-hydroxyphenyl derivative: 51% yield), suggesting electron-donating groups may reduce reaction efficiency .
  • Fluoro/Methoxy-Substituted Derivatives: Examples: 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea hydrochloride (100% yield) and 1-(2-Aminoethyl)-3-(4-methoxyphenyl)urea hydrochloride (88% yield) . Key Difference: Substituents alter melting points (180–210°C range) and bioavailability. Fluorine increases lipophilicity, while methoxy groups enhance solubility .

Indole-Based Analogues

  • 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride: Structure: Chlorine at C5 and amino group at C3. Molecular Weight: 213.66 g/mol ($ \text{C}{10}\text{H}{12}\text{ClN}_2\text{O} $) . Application: Potential pharmacophore in kinase inhibitors, contrasting with the unsubstituted indol-2-one core of the target compound .
  • Imidazole-Indole Hybrids (e.g., Compound 77) :

    • Structure : Imidazole fused to indole.
    • Synthesis : Uses K$2$CO$3$ and TosMIC, yielding HRMS-confirmed molecular weights (e.g., 345.0910 for 77) .
    • Comparison : Broader aromatic systems may enhance π-stacking in drug-receptor interactions compared to simpler indol-2-ones .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Yield (%) mp (°C) Key Substituents Application
Target Compound $ \text{C}{10}\text{H}{12}\text{ClN}_2\text{O} $ N/A N/A 2-Aminoethyl, HCl Medicinal chemistry
1-(2-Aminoethyl)-3-phenylurea HCl $ \text{C}{10}\text{H}{16}\text{N}3\text{O}2 $ 92 186–188 Phenylurea β-Adrenoceptor agonists
3-Amino-5-chloro-indol-2-one HCl $ \text{C}{10}\text{H}{12}\text{ClN}_2\text{O} $ N/A N/A Cl, NH$_2$ Kinase inhibition
1-(2-Aminoethyl)maleimide HCl $ \text{C}6\text{H}{10}\text{ClN}2\text{O}2 $ N/A N/A Maleimide Bioconjugation

Thermal Stability

  • Melting points correlate with molecular symmetry; fluorophenylurea derivatives (mp ~210°C) are more crystalline than methoxy analogues (mp ~180°C) .

Biological Activity

1-(2-Aminoethyl)-3H-indol-2-one; hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(2-Aminoethyl)-3H-indol-2-one; hydrochloride is an indole derivative characterized by the presence of an aminoethyl group at the 1-position of the indole ring. The compound's structure can be represented as follows:

C9H10N2OHCl\text{C}_9\text{H}_{10}\text{N}_2\text{O}\cdot \text{HCl}

This structure is essential for its interaction with various biological targets, influencing its pharmacological effects.

The biological activity of 1-(2-Aminoethyl)-3H-indol-2-one; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. Indole derivatives often exhibit high affinity for multiple receptors, including serotonin receptors and various enzyme systems involved in cell signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at serotonin receptors, which are implicated in mood regulation and various physiological processes.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific kinases, such as sphingosine kinase 2 (SphK2), which plays a role in cancer progression and cell survival pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-Aminoethyl)-3H-indol-2-one; hydrochloride. Research indicates that it can induce cell death through mechanisms beyond traditional apoptosis, such as methuosis—a form of cell death characterized by vacuolization .

Table 1: Anticancer Activity Summary

StudyCell LineIC50 (µM)Mechanism
GBM5Induction of methuosis
MCF-710Microtubule disruption
MDA-MB-23115G2/M phase arrest

Antiviral and Antimicrobial Effects

The compound has also shown promise as an antiviral agent, with preliminary studies suggesting activity against various viral pathogens. Additionally, it exhibits antimicrobial properties against bacterial strains such as E. faecalis and P. aeruginosa, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison to Standard
E. faecalis40Ceftriaxone
P. aeruginosa50Ceftriaxone

Case Study 1: Cancer Treatment

A study conducted on glioblastoma cells demonstrated that treatment with 1-(2-Aminoethyl)-3H-indol-2-one; hydrochloride resulted in significant cytotoxicity at concentrations as low as 5 µM. The mechanism was linked to the induction of vacuolization and disruption of microtubule dynamics, leading to cell death without typical apoptotic features .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, the compound was tested against several resistant bacterial strains. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a new antibiotic agent .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-3H-indol-2-one hydrochloride?

The synthesis typically involves coupling reactions between indole derivatives and aminoethyl moieties under controlled conditions. For example, urea derivatives of similar compounds (e.g., 1-(2-Aminoethyl)-3-fluorophenylurea hydrochloride) are synthesized via nucleophilic substitution or condensation reactions, with yields optimized by adjusting reaction temperature (180–210°C) and solvent systems (e.g., methanol or acetonitrile) . Purification often employs recrystallization or column chromatography, with final hydrochloride salt formation achieved using HCl gas or aqueous HCl .

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is essential:

  • Spectroscopy : ¹H and ¹³C NMR validate the indole backbone and aminoethyl sidechain. For example, ¹H NMR peaks at δ 2.8–3.2 ppm confirm the -CH₂-NH₂ group, while aromatic protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄ClN₃O, MW 239.7) .
  • Purity Analysis : HPLC with UV detection (e.g., C18 columns, mobile phase: ammonium acetate/acetonitrile) ensures >95% purity .

Q. What safety protocols are critical during handling?

  • PPE : Lab coat, gloves, and safety goggles are mandatory due to skin/eye irritation risks .
  • Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (e.g., Molecular Operating Environment (MOE) software) to identify anomalies .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., -NH₂) from aromatic signals .
  • Crystallography : If crystalline, X-ray diffraction (via Protein Data Bank protocols) provides unambiguous confirmation .

Q. What experimental designs are suitable for studying its interaction with biological targets?

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., β-adrenoceptors, as seen in urea derivatives) .
  • Molecular Docking : Employ MOE or AutoDock to model interactions with protein targets (e.g., β1-selective adrenoceptors), guided by PDB structures .
  • Pathway Analysis : Treat cell lines (e.g., HEK293) and quantify downstream signaling markers (e.g., cAMP levels) via ELISA .

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Parameter Screening : Vary temperature (e.g., 50–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) using design-of-experiments (DoE) software .
  • In-Line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .

Q. What strategies validate analytical methods for purity and stability testing?

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Stability-Indicating HPLC : Develop gradient methods to separate the parent compound from impurities (e.g., hydrolyzed byproducts) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor potency changes .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting bioactivity data across different assay systems?

  • Assay Context : Differences in cell type (e.g., primary vs. immortalized cells) or receptor isoform expression (e.g., β1 vs. β2 adrenoceptors) may explain variability .
  • Solubility Effects : Test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
  • Orthogonal Assays : Confirm results using complementary techniques (e.g., radioligand binding vs. functional cAMP assays) .

Q. What mechanistic insights can be derived from its acylation potential?

  • Nucleophile Screening : React the compound with thiols (e.g., glutathione) or amines (e.g., lysine residues) to identify reactive sites .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure acylation rates and determine activation energy barriers .

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